molecular formula C11H14N2S B14506682 Thiocyanic acid, 4-(diethylamino)phenyl ester CAS No. 63759-68-2

Thiocyanic acid, 4-(diethylamino)phenyl ester

Cat. No.: B14506682
CAS No.: 63759-68-2
M. Wt: 206.31 g/mol
InChI Key: SVMDBXQNDZXPND-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-(diethylamino)phenyl ester is an organic compound with the molecular formula C11H14N2OS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 4-(diethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-(diethylamino)phenyl ester typically involves the reaction of 4-(diethylamino)phenol with thiocyanic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-(diethylamino)phenol+Thiocyanic acidThiocyanic acid, 4-(diethylamino)phenyl ester\text{4-(diethylamino)phenol} + \text{Thiocyanic acid} \rightarrow \text{this compound} 4-(diethylamino)phenol+Thiocyanic acid→Thiocyanic acid, 4-(diethylamino)phenyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-(diethylamino)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiocyanates.

Scientific Research Applications

Thiocyanic acid, 4-(diethylamino)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-(diethylamino)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, phenyl ester
  • Thiocyanic acid, ethyl ester
  • Thiocyanic acid, 2,4-dinitrophenyl ester

Uniqueness

Thiocyanic acid, 4-(diethylamino)phenyl ester is unique due to the presence of the 4-(diethylamino)phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

63759-68-2

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

[4-(diethylamino)phenyl] thiocyanate

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)10-5-7-11(8-6-10)14-9-12/h5-8H,3-4H2,1-2H3

InChI Key

SVMDBXQNDZXPND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SC#N

Origin of Product

United States

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